Di-N-desethylamiodarone

概要

説明

Di-N-desethylamiodarone is a metabolite of the widely used antiarrhythmic drug amiodarone . It is produced in an N-demethylation reaction catalyzed by cytochrome P450 3A4 . It has been found to induce apoptosis on T24 human bladder cancer cells via multiple pathways .

Synthesis Analysis

The synthesis of Di-N-desethylamiodarone involves the use of single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS) to quantitatively measure the intracellular concentrations of amiodarone and its metabolite, N-desethylamiodarone .

Molecular Structure Analysis

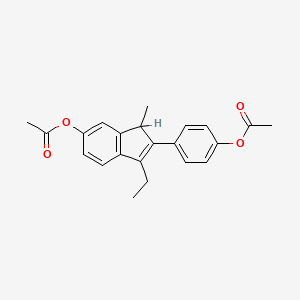

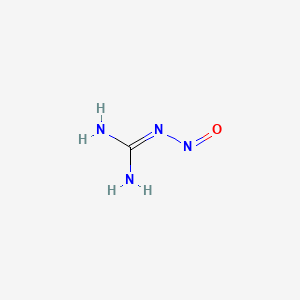

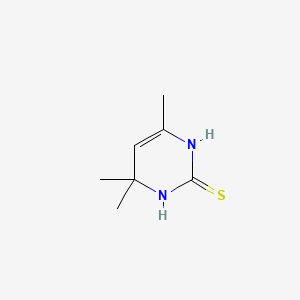

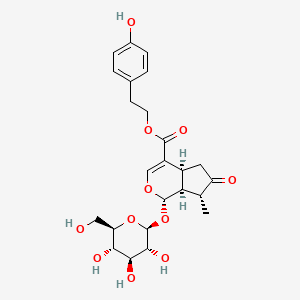

Di-N-desethylamiodarone contains a total of 50 bonds; 29 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Furane .

Chemical Reactions Analysis

The chemical reactions of Di-N-desethylamiodarone have been studied using secondary ion mass spectrometry (SIMS) and cellular electrochemistry . In addition, 127 I-di-N-desethylamiodarone was introduced to cell media during KCl stimulation of cells. Exocytosed vesicles were then identified by the co-localization of 127 I-di-N-desethylamiodarone and 13 C-labeled dopamine signals inside the vesicles in NanoSIMS images .

科学的研究の応用

Antiarrhythmic Effects : Di-N-desethylamiodarone contributes to the antiarrhythmic effects seen after chronic amiodarone treatment, as shown in studies involving rats. It improves survival without altering the occurrence of different types of arrhythmias during the early phase of arrhythmias induced by coronary artery ligation (Varró, Bódi, & Rabloczky, 1987).

Vascular Effects : Research on human hand veins indicates that Di-N-desethylamiodarone contributes to the vasodilatory effects of amiodarone, a potent antiarrhythmic agent (Grossmann, Dobrev, Himmel, & Kirch, 2000).

Interaction with Nuclear Thyroid Hormone Receptors : Di-N-desethylamiodarone shows substantial affinity for nuclear thyroid hormone receptors, suggesting it might play a role in blocking thyroid hormone action, potentially contributing to the electrophysiologic effects of amiodarone treatment similar to hypothyroidism (Latham, Sellitti, & Goldstein, 1987).

Accumulation in Alveolar Macrophages : In vitro studies show preferential uptake and retention of Di-N-desethylamiodarone in rat alveolar macrophages, which may be associated with the pulmonary toxicity of amiodarone (Antonini & Reasor, 1991).

Role in Pulmonary Fibrosis : In hamsters, both amiodarone and Di-N-desethylamiodarone induce pulmonary fibrosis, with Di-N-desethylamiodarone showing a greater toxic effect. This suggests that Di-N-desethylamiodarone is not a nontoxic metabolite and may contribute to the adverse effects associated with amiodarone (Daniels, Brien, & Massey, 1989).

Effects on Thyroid Hormone Metabolism : Chronic treatment with Di-N-desethylamiodarone in rats alters thyroid hormone metabolism in a manner similar to amiodarone, indicating its significant role in the chronic effects of amiodarone on thyroid hormone metabolism (Venkatesh, Al-Sarraf, Hershman, & Singh, 1986).

Mitochondrial Effects and Toxicity : Di-N-desethylamiodarone exhibits different effects compared to amiodarone on mitochondrial energy metabolism, membrane potential, and permeability transition in rat hearts. It lacks some protective effects of amiodarone, such as the inhibition of calcium-induced mitochondrial permeability transition, suggesting a role in amiodarone's extracardiac toxic effects (Várbíró, Tóth, Tapodi, Bognar, Veres, Sumegi, & Gallyas, 2003).

Role in Amiodarone-induced Hepatotoxicity : Studies indicate that the metabolism of amiodarone to Di-N-desethylamiodarone plays a significant role in the hepatocellular toxicity of amiodarone, highlighting the importance of drug metabolism in liver toxicity (Wu, Ning, Xuan, Ren, Guo, & Bryant, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLVGHDXBVATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241425 | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-N-desethylamiodarone | |

CAS RN |

94317-95-0 | |

| Record name | Di-N-desethylamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DDEA compare to amiodarone in terms of toxicity to cells?

A: Research suggests that DDEA exhibits lower toxicity towards alveolar macrophages and hepatocytes compared to amiodarone. [, ] This difference in toxicity is attributed to the sequential dealkylation and deamination of the diethylaminoethoxy group present in amiodarone, leading to the formation of DDEA. [] This structural modification appears to be an important detoxification mechanism. []

Q2: What is the significance of DDEA's discovery in understanding amiodarone's activity?

A: Identifying DDEA as a metabolite was crucial in understanding amiodarone's complex pharmacological profile. [] Initially, the unusual pharmacodynamics of amiodarone was thought to be partly influenced by its active metabolites. [] The discovery of DDEA, particularly its presence in the blood of dogs treated with amiodarone and its higher affinity for myocardium compared to the parent drug, provided valuable insights into amiodarone's behavior within the body. []

Q3: Can DDEA be used as a tool to study cellular processes?

A: Interestingly, research has shown that DDEA can be used as a stable isotope label (127I) in combination with imaging techniques like NanoSIMS to visualize and study exocytosis, specifically partial exocytotic content release in cells. [] This approach allowed researchers to track the entry of DDEA into nanovesicles during partial exocytosis, offering valuable insights into this cellular process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B1196813.png)